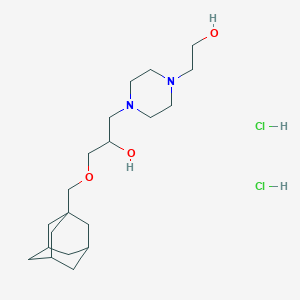
(5-Chlorchinolin-8-yl)-2-oxochromen-6-sulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate: is a chemical compound that has garnered significant attention due to its potential therapeutic and industrial applications. This compound features a unique structure combining a quinoline moiety with a chromene sulfonate group, which contributes to its diverse chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in studying enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.
Medicine: In medicine, (5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows it to target specific biological pathways.
Industry: Industrially, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate typically involves the reaction of 5-chloroquinoline with 2-oxochromene-6-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process includes purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Wirkmechanismus
The mechanism of action of (5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
(5-Chloroquinolin-8-yl)-2-fluorobenzoate: This compound shares the quinoline moiety but differs in the substituent group, which affects its chemical and biological properties.
(5-Chloroquinolin-8-yl)-2-hydroxybenzoate: Similar in structure but with a hydroxyl group, leading to different reactivity and applications.
Uniqueness: (5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate is unique due to its combination of a quinoline and chromene sulfonate group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
(5-chloroquinolin-8-yl) 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO5S/c19-14-5-7-16(18-13(14)2-1-9-20-18)25-26(22,23)12-4-6-15-11(10-12)3-8-17(21)24-15/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSUYNYSFSKTLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2389527.png)
![(Z)-ethyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2389528.png)
![11-Methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2389530.png)

![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2389533.png)



![3,4,5-triethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2389542.png)

